

A Comparative Guide to the Spectroscopic Characterization of Isomeric Aminated Tetrahydrofurans

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Compound of Interest

Compound Name: (3-Methyloxolan-3-yl)methanamine

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In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The subtle rearrangement of functional groups can profoundly impact a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of two constitutional isomers: **(3-Methyloxolan-3-yl)methanamine** and a close structural analog, (tetrahydrofuran-3-yl)methanamine.

Due to the limited availability of published experimental spectra for **(3-Methyloxolan-3-yl)methanamine**, this guide will utilize predicted spectral data for this compound and compare it with the experimental and predicted data for its non-methylated analog, (tetrahydrofuran-3-yl)methanamine. This comparative approach will highlight how minor structural changes influence spectral outcomes, providing researchers with a practical framework for the characterization of similar substituted cyclic ethers.

Structural Overview and Isomeric Differentiation

(3-Methyloxolan-3-yl)methanamine and (tetrahydrofuran-3-yl)methanamine share the same molecular formula ($C_5H_{11}NO$) and a core tetrahydrofuran ring with an aminomethyl substituent. The key differentiator is the presence of a methyl group at the C3 position in the former, which introduces a quaternary carbon and significantly alters the local chemical environment. This

seemingly minor difference gives rise to distinct NMR and mass spectra, allowing for their unambiguous identification.

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.^{[1][2]} The chemical shift, multiplicity, and integration of signals in ^1H and ^{13}C NMR spectra provide detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

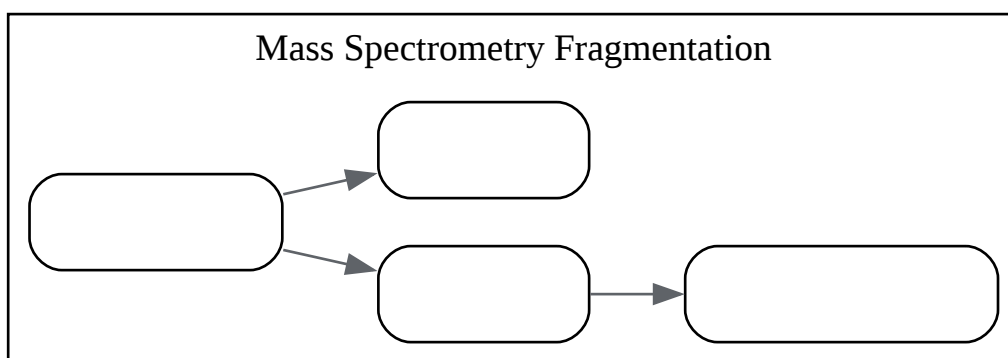
Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm

- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm



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References

- 1. Structural elucidation by NMR(^1H NMR) | PPTX [slideshare.net]
- 2. microbenotes.com [microbenotes.com]
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